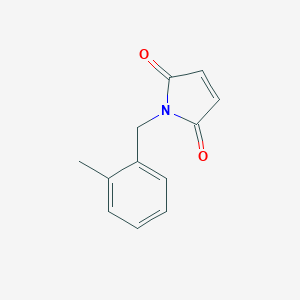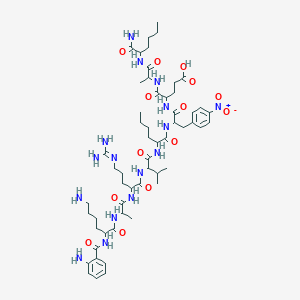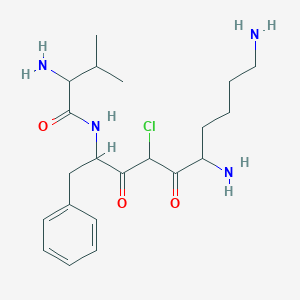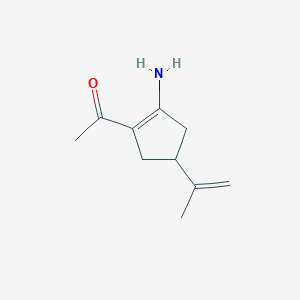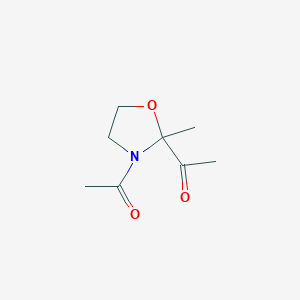
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone, also known as AMOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.
Mechanism Of Action
The mechanism of action of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as DNA topoisomerase II and protein kinase B. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone may induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins.
Biochemical and Physiological Effects
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response.
Advantages And Limitations For Lab Experiments
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has several advantages for lab experiments. It is easy to synthesize, and the yield is generally high. Additionally, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been found to exhibit significant biological activity at low concentrations, which makes it a cost-effective option for research. However, one limitation of using 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone in lab experiments is that it is relatively unstable and can degrade over time, which may affect the accuracy of the results.
Future Directions
There are several future directions for research on 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone. One potential area of focus is the development of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies on the mechanism of action of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone may provide insights into its potential use in other areas, such as neurodegenerative diseases and autoimmune disorders. Furthermore, the synthesis of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone derivatives with improved stability and biological activity may open up new avenues for research.
Synthesis Methods
The synthesis of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone can be achieved through various methods, including the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetic anhydride, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-amino-2-methyl-1,3-oxazolidine with acetyl chloride, followed by the addition of sodium hydride and ethyl chloroformate. The yield of 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone obtained from these methods is generally high, and the purity can be improved through recrystallization.
Scientific Research Applications
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone's antitumor activity is believed to be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the mitochondrial membrane potential.
In addition to its antitumor activity, 1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone has also been found to exhibit antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains, including Candida albicans and Aspergillus niger.
properties
CAS RN |
141916-15-6 |
|---|---|
Product Name |
1-(3-Acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone |
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-(3-acetyl-2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C8H13NO3/c1-6(10)8(3)9(7(2)11)4-5-12-8/h4-5H2,1-3H3 |
InChI Key |
VDHDTDBOUINLAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(N(CCO1)C(=O)C)C |
Canonical SMILES |
CC(=O)C1(N(CCO1)C(=O)C)C |
synonyms |
Oxazolidine, 2,3-diacetyl-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)
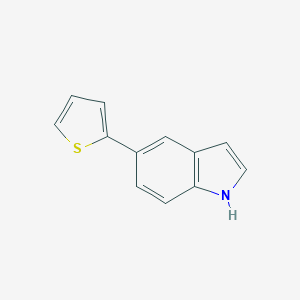
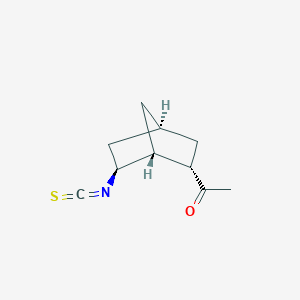
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

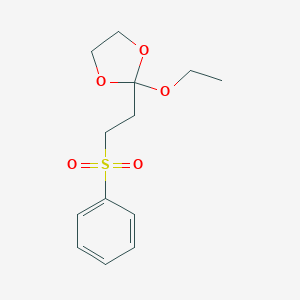
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

